

Independent Verification of TNO155's Anti-Tumor Activity: A Comparative Guide

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Compound of Interest

Compound Name: SHP389

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This guide provides an objective comparison of the anti-tumor activity of TNO155, a first-in-class allosteric inhibitor of SHP2, with alternative therapeutic strategies. The information is supported by preclinical and clinical experimental data to facilitate independent verification and inform future research and development.

Executive Summary

TNO155 is an orally bioavailable small molecule that targets the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), a critical node in the RAS/MAPK signaling pathway.[1] Dysregulation of this pathway is a key driver in many human cancers. TNO155 has demonstrated modest single-agent activity but shows significant promise in combination with other targeted therapies, particularly in overcoming adaptive resistance. This guide summarizes the available quantitative data, details the experimental protocols used to generate this data, and provides visual representations of the key biological pathways and experimental workflows.

Data Presentation

Preclinical Efficacy of TNO155

The preclinical anti-tumor activity of TNO155 has been evaluated in various cancer models, both as a monotherapy and in combination with other agents.

Cell Line/Model	Cancer Type	Treatment	IC50 / Efficacy	Reference
KYSE520	Esophageal Squamous Cell Carcinoma	TNO155	IC50 = 0.011 μ M (SHP2 inhibition)	[2]
ALK-mutant Neuroblastoma cells	Neuroblastoma	TNO155 + ALK inhibitors (crizotinib, ceritinib, or lorlatinib)	Synergistic reduction in cell growth	[3][4]
BRAF V600E Colorectal Cancer Models	Colorectal Cancer	TNO155 + Dabrafenib (BRAFi) + Trametinib (MEKi)	Synergistic effect by blocking ERK feedback activation	[5]
KRAS G12C Cancer Cells	Various	TNO155 + KRAS G12C inhibitor	Enhanced efficacy by blocking feedback activation of wild-type KRAS	[5]
Murine ALK-mutant xenografts	Neuroblastoma	TNO155 + Lorlatinib	Reduced/delayed tumor growth and prolonged survival	[3][4]

Clinical Performance of TNO155

Early-phase clinical trials have provided initial insights into the safety, tolerability, and preliminary efficacy of TNO155 in patients with advanced solid tumors.

Clinical Trial (ID)	Patient Population	Treatment	Best Overall Response (per RECIST 1.1)	Reference
CTNO155X2101 (NCT03114319)	Advanced Solid Tumors	TNO155 Monotherapy (1.5-70 mg QD or 30-50 mg BID)	Stable Disease (SD): 20% (24/118 patients)	[6][7]
Phase Ib (NCT04000529)	Advanced Solid Tumors	TNO155 (60 mg QD) + Spartalizumab (300 mg Q3W)	Partial Response (PR): 1.8%; SD: 24.6%; DCR: 26.3%	[8][9]
Phase Ib (NCT04000529)	Advanced Solid Tumors	TNO155 (40 mg QD) + Ribociclib (200 mg QD)	SD: 13.0%; DCR: 13.0% (44.4% DCR at recommended dose)	[8][9]
KontRASt-01 (NCT04699188)	KRAS G12C-mutated NSCLC (KRAS G12C inhibitor naive)	TNO155 (10 mg BID) + JDQ433 (200 mg BID)	PR: 33.3%; SD: 50%; DCR: 83.3%	[10]
KontRASt-01 (NCT04699188)	KRAS G12C-mutated NSCLC (prior KRAS G12C inhibitor)	TNO155 (10 mg BID) + JDQ433 (200 mg BID)	Complete Response (CR): 8.3%; PR: 25.0%; SD: 33.3%; DCR: 66.7%	[10]

Experimental Protocols

Enzymatic SHP2 Inhibition Assay

This protocol is used to determine the in vitro potency of compounds against the SHP2 enzyme.

- Materials: Recombinant SHP2 protein, a dually phosphorylated peptide substrate (e.g., derived from IRS-1), assay buffer, and a detection reagent.
- Procedure:
 - Prepare serial dilutions of the test compound (e.g., TNO155).
 - In a microplate, add the SHP2 enzyme and the activating peptide substrate.
 - Add the diluted test compound and incubate.
 - Initiate the phosphatase reaction by adding a substrate like DiFMUP.
 - Measure the fluorescence signal over time.
 - Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[\[11\]](#)

Cell Viability Assay (MTT/MTS/CCK-8)

These colorimetric assays are used to assess the effect of TNO155 on the proliferation and viability of cancer cell lines.

- Materials: Cancer cell lines, culture medium, 96-well plates, TNO155, and a viability reagent (MTT, MTS, or CCK-8).
- Procedure:
 - Seed cancer cells into 96-well plates and allow them to adhere overnight.
 - Treat the cells with a range of concentrations of TNO155 and incubate for a specified period (e.g., 72 hours).
 - Add the viability reagent to each well and incubate according to the manufacturer's instructions.
 - Measure the absorbance at the appropriate wavelength using a microplate reader.

- The absorbance is proportional to the number of viable cells. Data is often normalized to untreated controls to determine the percentage of cell growth inhibition.[12][13][14]

Western Blot for SHP2 Pathway Inhibition

This technique is used to measure the phosphorylation status of key proteins in the SHP2 signaling pathway, such as ERK, to confirm target engagement.

- Materials: Cell lysates from TNO155-treated and untreated cells, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-SHP2), and HRP-conjugated secondary antibodies.
- Procedure:
 - Lyse cells to extract proteins and determine protein concentration.
 - Separate proteins by size using SDS-PAGE.
 - Transfer the separated proteins to a membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies against the target proteins.
 - Wash and then incubate with a secondary antibody.
 - Detect the signal using a chemiluminescent substrate. A reduction in the p-ERK/total-ERK ratio indicates SHP2 pathway inhibition.[15]

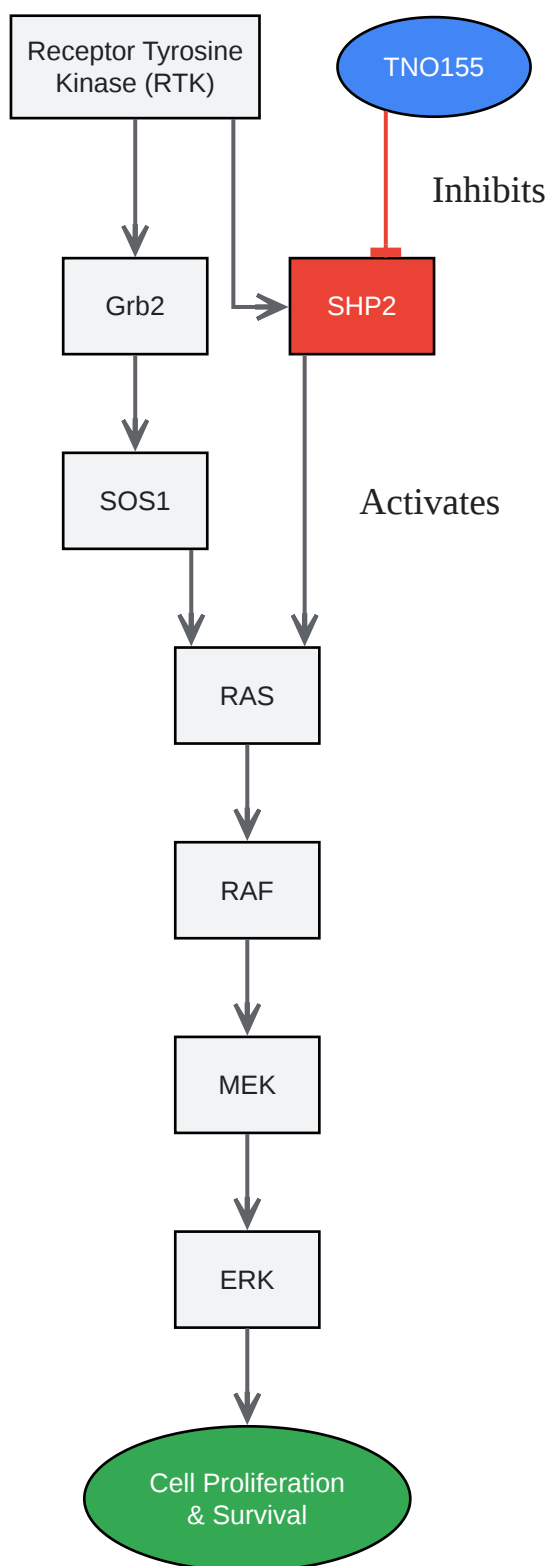
In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of TNO155 in a living organism.

- Materials: Immunocompromised mice (e.g., nude or NSG mice), cancer cells or patient-derived tumor fragments, TNO155 formulation for oral gavage, and calipers for tumor measurement.
- Procedure:

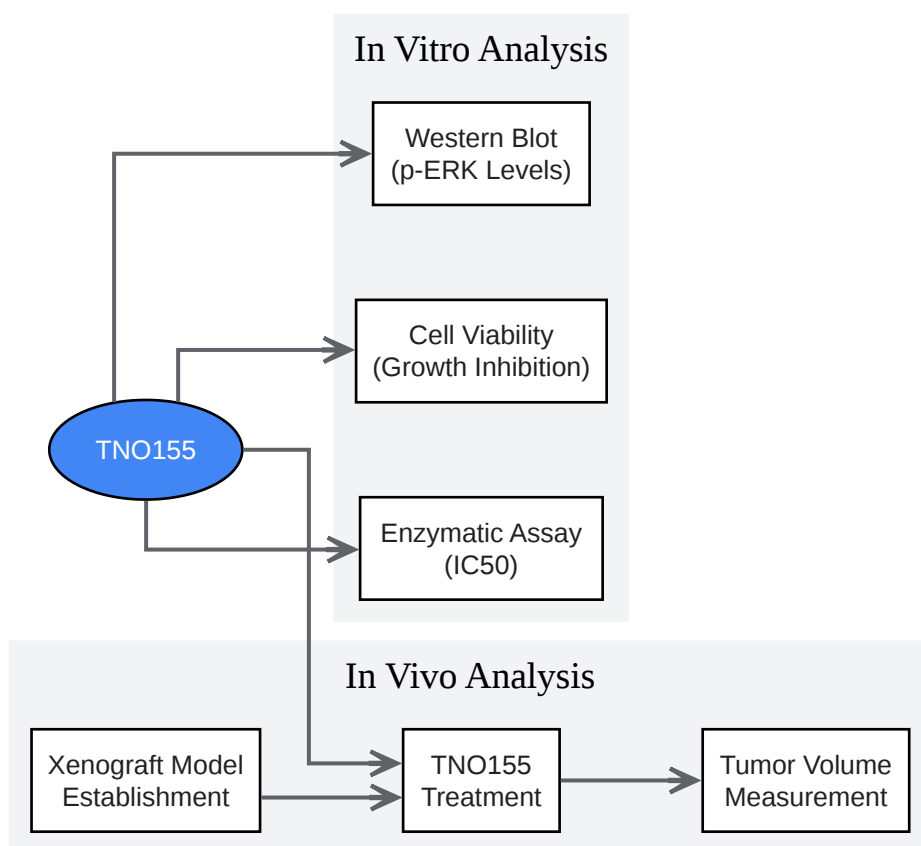
- Inject cancer cells subcutaneously into the flank of the mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize mice into treatment and control groups.
- Administer TNO155 (or vehicle control) to the mice, typically via oral gavage, according to a predetermined schedule and dose.
- Measure tumor volume with calipers at regular intervals.
- Monitor animal health and body weight.
- At the end of the study, tumors can be excised for further analysis.[\[16\]](#)[\[17\]](#)

Mandatory Visualization



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Caption: SHP2 signaling pathway and the inhibitory action of TNO155.



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Caption: General experimental workflow for evaluating TNO155's anti-tumor activity.

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